molecular formula C19H19ClFN3O3S B2973370 N-(3-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-79-8

N-(3-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2973370
CAS No.: 852141-79-8
M. Wt: 423.89
InChI Key: YRPSUYWAXHFRJU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. As mentioned earlier, similar compounds are often involved in reactions like the Sandmeyer reaction .

Scientific Research Applications

Synthetic Routes and Molecular Design

A New Route to Vinyl Fluorides The research by McCarthy et al. (1990) presents a method that could potentially be related to the synthesis of complex molecules like the one . They describe a facile two-step route to vinyl fluorides, which could be relevant for designing molecules with similar structural features (J. McCarthy, D. Matthews, M. L. Edwards, D. Stemerick, E. Jarvi, 1990).

Catalytic Asymmetric Addition Bhosale et al. (2022) report on a metal-free, asymmetric addition process that could be applied to the synthesis or modification of complex molecules, highlighting a technique that may facilitate the creation of compounds with precise stereoselectivities, possibly including the target compound (V. Bhosale, I. Císařová, M. Kamlar, J. Veselý, 2022).

Structural Studies and Supramolecular Assembly Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, which, while not the exact compound , exemplifies the analysis of complex molecules' crystal structures and supramolecular interactions. This research can provide insights into how similar compounds might be analyzed for their structural and interaction properties (Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, J. Anireddy, Sarbani Pal, A. K. Mukherjee, 2015).

Synthesis and Molecular Conformations Sagar et al. (2017) explore the synthesis and hydrogen bonding in pyrazolo[4,3-c]pyridines, providing valuable information on the molecular conformations and interactions in compounds that share structural motifs with the compound of interest. This kind of research is crucial for understanding how different substituents affect a molecule's shape and properties (B. K. Sagar, K. B. Harsha, H. Yathirajan, K. Rangappa, R. Rathore, C. Glidewell, 2017).

Properties

IUPAC Name

N-[3-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S/c1-3-18(25)24-17(19-14(20)8-5-9-15(19)21)11-16(22-24)12-6-4-7-13(10-12)23-28(2,26)27/h4-10,17,23H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPSUYWAXHFRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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